molecular formula C9H11Cl2NO B13036219 (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

Cat. No.: B13036219
M. Wt: 220.09 g/mol
InChI Key: RSGQLIOPPQBDNG-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-ol backbone, along with a dichlorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity, contributing to its overall biological effects .

Comparison with Similar Compounds

    (1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    (1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL: A similar compound with fluorine substituents instead of chlorine, leading to different reactivity and biological effects.

    (1R,2R)-1-Amino-1-(3,4-dibromophenyl)propan-2-OL: A bromine-substituted analog with distinct chemical and biological properties.

Uniqueness: The unique combination of the amino, hydroxyl, and dichlorophenyl groups in (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

RSGQLIOPPQBDNG-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=C(C=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O

Origin of Product

United States

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